3,4-dimethoxy-N-(3-methylbutyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.3214 . This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. The presence of methoxy groups at the 3 and 4 positions of the benzene ring and a 3-methylbutyl group attached to the nitrogen atom makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-methylbutyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzoic acid.
Amide Formation: The carboxyl group of 3,4-dimethoxybenzoic acid is converted to an amide group by reacting with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxy-N-(3-methylbutyl)aniline.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
3,4-Dimethoxy-N-(3-methylbutyl)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the 3-methylbutyl group, making it less hydrophobic.
N-(3-Methylbutyl)benzamide: Lacks the methoxy groups, affecting its electronic properties.
3,4-Dimethoxy-N-(2-methylpropyl)benzamide: Similar structure but with a different alkyl chain length.
Uniqueness
3,4-Dimethoxy-N-(3-methylbutyl)benzamide is unique due to the presence of both methoxy groups and the 3-methylbutyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-10(2)7-8-15-14(16)11-5-6-12(17-3)13(9-11)18-4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |
InChI Key |
CNUHWGYPQRLXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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